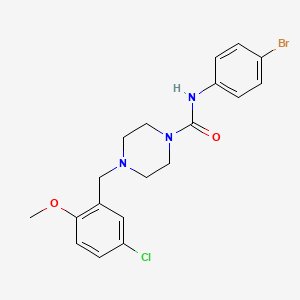
N-(2,5-dimethoxyphenyl)-4-(1-piperidinylmethyl)benzamide
Übersicht
Beschreibung
N-(2,5-dimethoxyphenyl)-4-(1-piperidinylmethyl)benzamide, also known as DMeO-PB, is a chemical compound that has been extensively researched for its potential therapeutic applications. It belongs to the class of phenethylamines and acts as a selective serotonin receptor agonist.
Wirkmechanismus
N-(2,5-dimethoxyphenyl)-4-(1-piperidinylmethyl)benzamide acts as a selective serotonin receptor agonist, specifically targeting the 5-HT2A receptor. It has been shown to increase the release of various neurotransmitters such as serotonin, dopamine, and norepinephrine. Additionally, N-(2,5-dimethoxyphenyl)-4-(1-piperidinylmethyl)benzamide has been found to modulate the activity of various ion channels and receptors, including the NMDA receptor.
Biochemical and Physiological Effects:
N-(2,5-dimethoxyphenyl)-4-(1-piperidinylmethyl)benzamide has been shown to possess various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and decreasing the activation of microglia. N-(2,5-dimethoxyphenyl)-4-(1-piperidinylmethyl)benzamide has also been shown to possess analgesic properties by modulating the activity of various ion channels involved in pain signaling. Additionally, N-(2,5-dimethoxyphenyl)-4-(1-piperidinylmethyl)benzamide has been found to protect neurons from oxidative stress and neurotoxicity.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,5-dimethoxyphenyl)-4-(1-piperidinylmethyl)benzamide possesses various advantages and limitations for lab experiments. One of the major advantages is its high selectivity towards the 5-HT2A receptor, which allows for targeted modulation of the serotonin system. Additionally, N-(2,5-dimethoxyphenyl)-4-(1-piperidinylmethyl)benzamide has been found to possess low toxicity and high bioavailability. However, one of the major limitations is the lack of knowledge regarding its long-term effects and potential side effects.
Zukünftige Richtungen
There are various future directions for the research on N-(2,5-dimethoxyphenyl)-4-(1-piperidinylmethyl)benzamide. One of the major directions is the exploration of its potential therapeutic applications in various fields of medicine, including neurology, oncology, and psychiatry. Additionally, further research is needed to elucidate the long-term effects and potential side effects of N-(2,5-dimethoxyphenyl)-4-(1-piperidinylmethyl)benzamide. Furthermore, the development of more efficient synthesis methods and analogs of N-(2,5-dimethoxyphenyl)-4-(1-piperidinylmethyl)benzamide may lead to the discovery of more potent and selective compounds with potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
N-(2,5-dimethoxyphenyl)-4-(1-piperidinylmethyl)benzamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to possess anti-inflammatory, analgesic, and neuroprotective properties. Additionally, N-(2,5-dimethoxyphenyl)-4-(1-piperidinylmethyl)benzamide has been found to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines.
Eigenschaften
IUPAC Name |
N-(2,5-dimethoxyphenyl)-4-(piperidin-1-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-25-18-10-11-20(26-2)19(14-18)22-21(24)17-8-6-16(7-9-17)15-23-12-4-3-5-13-23/h6-11,14H,3-5,12-13,15H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGAHWTDYNKCLKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)CN3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(ethoxyacetyl)amino]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B4700608.png)
![[9-[3-methoxy-4-(2-propyn-1-yloxy)phenyl]-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl]acetic acid](/img/structure/B4700609.png)
![1-[(2-chloro-4-fluorophenoxy)acetyl]-4-phenylpiperazine](/img/structure/B4700617.png)
![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetamide](/img/structure/B4700635.png)
![methyl {7-[2-(benzyloxy)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B4700639.png)


![3-ethyl-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4700663.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-butoxybenzamide](/img/structure/B4700671.png)

![5-{3-bromo-4-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4700687.png)
![2,4-dichloro-N-({[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B4700694.png)
![ethyl 2-{[5-(2-chlorophenyl)-2-furyl]methylene}-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4700701.png)
![1-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B4700712.png)